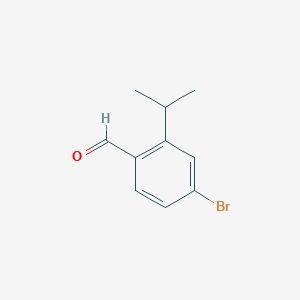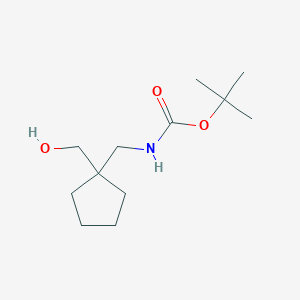
tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate
概要
説明
“tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate” is a chemical compound with the CAS Number: 223763-91-5 . It has a molecular weight of 229.32 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . The exact physical and chemical properties such as density, melting point, boiling point, etc., are not provided in the search results.科学的研究の応用
Enantioselective Synthesis of Carbocyclic Analogues
The compound is a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its use in creating a protected β-d-2-deoxyribosylamine analogue. Its crystal structure validation confirms the intended relative substitution pattern on the cyclopentane ring, which is pivotal for synthesizing nucleotide analogues with potential therapeutic applications (Ober et al., 2004).
Spirocyclopropanation in Insecticide Analogues
This chemical has been utilized to synthesize spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, highlighting its versatility in creating novel bioactive compounds. The transformation involves a cocyclization step that yields both the target compounds and their regioisomers, underscoring the method's efficiency and potential for generating structurally diverse analogues with varied biological activities (Brackmann et al., 2005).
Synthesis of Biologically Active Intermediates
Tert-Butyl ((1-(hydroxymethyl)cyclopentyl)methyl)carbamate serves as a precursor in the synthesis of compounds like Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate for drugs such as omisertinib (AZD9291). This application demonstrates the compound's role in streamlined synthetic pathways that enhance the accessibility of complex molecules relevant to drug development (Zhao et al., 2017).
Directed Hydrogenation for Selective Synthesis
The compound also finds application in directed hydrogenation processes, where it enables the selective synthesis of diastereomers of certain cyclopentanecarboxylic acid methyl esters. This showcases its utility in achieving high stereocontrol in hydrogenation reactions, which is crucial for the synthesis of compounds with defined stereochemistry, a key factor in the development of drugs and biologically active molecules (Smith et al., 2001).
Characterization of Genotoxic Impurities
In pharmaceutical research, the compound has been targeted for the characterization and evaluation of trace levels of genotoxic impurities in drug substances, such as Bictegravir sodium. This highlights its significance in ensuring the safety and efficacy of pharmaceuticals by identifying and quantifying potential genotoxic agents, which is crucial for regulatory approval and patient safety (Puppala et al., 2022).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
tert-butyl N-[[1-(hydroxymethyl)cyclopentyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h14H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBGLHPHXJZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


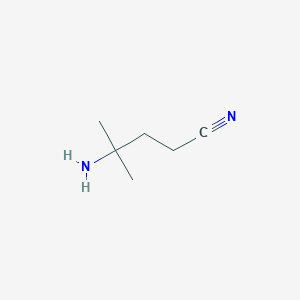
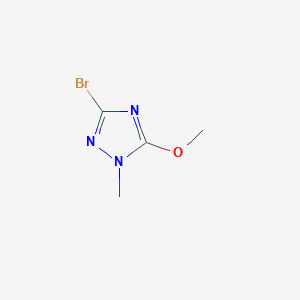
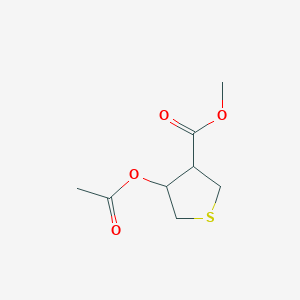
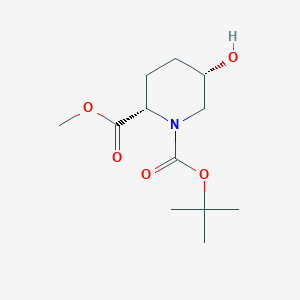
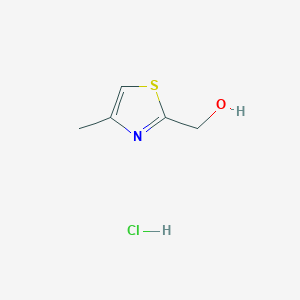

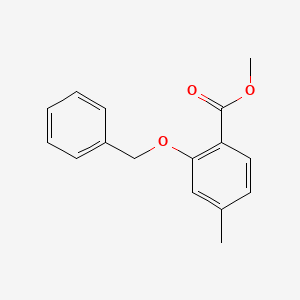
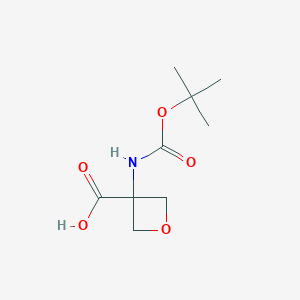
![N-[2-(4-but-2-ynoxyphenyl)sulfonyl-1-[4-(methanesulfonamidomethyl)phenyl]ethyl]-N-hydroxyformamide](/img/structure/B1526262.png)
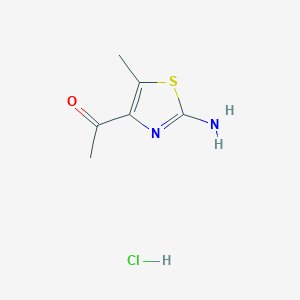
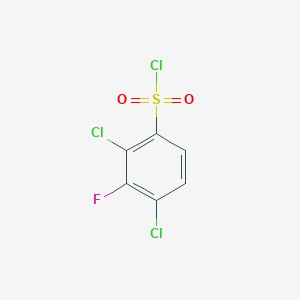
![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)
